1-(3-Methoxy-4-nitrophenyl)piperidine
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Medicinal Chemistry Research
Piperidine derivatives have demonstrated a remarkably broad spectrum of pharmacological activities. ijnrd.org They are integral components of drugs targeting a wide array of conditions, including but not limited to:
Central Nervous System (CNS) Disorders: Many antipsychotics and analgesics feature a piperidine core.
Allergies: Antihistamines frequently incorporate the piperidine scaffold.
Infectious Diseases: The piperidine structure is found in various antiviral, antibacterial, and antifungal agents. mdpi.com
Cancer: Numerous anticancer agents have been developed based on piperidine-containing molecules. mdpi.com
Diabetes and Alzheimer's Disease: Specific piperidine derivatives have shown potential in managing these conditions. ijnrd.org
The versatility of the piperidine ring allows for substitution at various positions, enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the molecule to optimize its biological activity and selectivity. This adaptability has cemented the piperidine scaffold as a fundamental component in the design of new therapeutic agents.
Overview of Aryl-Substituted Piperidine Derivatives in Contemporary Chemical Biology
Aryl-substituted piperidines are a significant subclass of piperidine derivatives where an aromatic ring system is attached, typically at the nitrogen atom (N-arylpiperidines) or a carbon atom of the piperidine ring. This combination of a flexible, saturated heterocyclic ring with a rigid, planar aromatic group creates a molecular structure with diverse possibilities for interaction with biological macromolecules.
These derivatives have been extensively explored in chemical biology and drug discovery for their ability to interact with a variety of enzymes and receptors. The specific nature of the aryl group and its substituents, along with the substitution pattern on the piperidine ring itself, dictates the compound's biological profile. Research has shown that aryl piperidines may exhibit a range of properties, including neuroprotective, anti-inflammatory, and anticancer effects.
For instance, the introduction of specific aryl groups can confer high affinity and selectivity for particular biological targets. A notable area of investigation is their role as ligands for neurotransmitter receptors in the brain, making them valuable candidates for developing treatments for neurological and psychiatric disorders. The modular nature of their synthesis allows for the creation of large libraries of related compounds, facilitating structure-activity relationship (SAR) studies to identify molecules with optimized potency and selectivity.
Research Landscape for 1-(3-Methoxy-4-nitrophenyl)piperidine and Related Analogues
The chemical compound this compound belongs to the class of N-arylpiperidines. Its structure is characterized by a piperidine ring connected via its nitrogen atom to a phenyl ring, which is substituted with a methoxy (B1213986) (-OCH3) group at the 3-position and a nitro (-NO2) group at the 4-position. While extensive research on this exact molecule is not widely documented in publicly available literature, its structural motifs suggest its primary role as a chemical intermediate and a scaffold for the synthesis of more complex molecules with potential biological activities.
The research landscape for this compound and its close analogues can be understood by examining its constituent parts. The nitrophenyl group is a common feature in medicinal chemistry, often serving as a precursor to an amino group through reduction. This transformation is a key step in the synthesis of many biologically active compounds.
Research on structurally related analogues provides insight into the potential applications of this scaffold. For example, hydroxylated versions, such as 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol (B1630188) and 1-(3-methoxy-4-nitrophenyl)piperidin-3-ol, are of significant interest in medicinal chemistry for their potential biological activities and applications in drug development. evitachem.com The synthesis of these compounds typically involves steps like piperidine ring formation, nitration of a phenolic precursor, and methoxylation. evitachem.com
Furthermore, related dimethoxy-nitrophenyl piperidine derivatives have been synthesized and studied as intermediates in the preparation of potent anti-cancer agents. mdpi.com For instance, 1-(2,5-dimethoxy-4-nitrophenyl)piperidine has been isolated during the synthesis of precursors for pyrido[1,2-a]benzimidazolequinones, which have shown significant cytotoxicity against tumor cells. mdpi.com This highlights the utility of the nitrophenylpiperidine scaffold in building more elaborate structures for therapeutic evaluation.
The table below summarizes some of the key properties of a closely related analogue, demonstrating the type of data available for this class of compounds.
| Property | Value |
| Compound Name | 1-(3-Methoxy-4-nitrophenyl)piperidin-4-ol |
| Molecular Formula | C12H16N2O4 |
| Molecular Weight | 252.27 g/mol |
| IUPAC Name | 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol |
| CAS Number | 761440-22-6 |
Data sourced from PubChem CID 25918860. nih.gov
Strategies for the Construction of the this compound Core Structure
Nucleophilic Aromatic Substitution (SNAr) Reactions for N-Arylation of Piperidine Rings
Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. This strategy allows for the direct coupling of a piperidine nucleophile with an appropriately substituted aromatic electrophile.
The synthesis of N-aryl piperidines, including this compound, can be effectively accomplished through the reaction of piperidine or its derivatives with an activated nitrobenzene. The nitro group, being a potent electron-withdrawing group, facilitates the addition-elimination mechanism of the SNAr reaction by stabilizing the intermediate Meisenheimer complex.
A common precursor for introducing the 3-methoxy-4-nitrophenyl moiety is a 1-halo-3-methoxy-4-nitrobenzene, such as 5-fluoro-2-nitroanisole or 5-chloro-2-nitroanisole. The halogen atom serves as a good leaving group, which is displaced by the secondary amine of the piperidine ring.
For instance, the synthesis of a closely related analogue, 1-[1-(3-methoxy-4-nitrophenyl)piperidin-4-yl]-4-methylpiperazine, has been reported via the reaction of 5-fluoro-2-nitroanisole with 1-methyl-4-(piperidin-4-yl)piperazine. This reaction highlights the feasibility of the SNAr approach for constructing the this compound core.
Similarly, studies on the reaction of dinitro-dimethoxybenzene isomers with piperidine have demonstrated that direct N-arylation is a viable method. For example, heating a mixture of dinitro isomers of 1,4-dimethoxybenzene in piperidine under reflux conditions leads to the formation of the corresponding N-aryl piperidine products pharmaguideline.comcore.ac.uk. Although this specific example does not yield the target molecule of this article, it underscores the general applicability of using activated nitrobenzenes for the N-arylation of piperidine.
The general reaction scheme for the synthesis of this compound via an SNAr reaction is depicted below:
Scheme 1: General SNAr reaction for the synthesis of this compound
Where X is a suitable leaving group, typically a halogen such as F or Cl.
The efficiency of the SNAr reaction for the N-arylation of piperidines is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, the choice of solvent, and the presence and nature of a base.
Temperature: Generally, SNAr reactions require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex and the subsequent elimination of the leaving group. Reaction temperatures can range from ambient to reflux, depending on the reactivity of the substrates. For less reactive aryl halides, higher temperatures are often necessary to achieve a reasonable reaction rate and yield.
Solvents: Polar aprotic solvents are typically the medium of choice for SNAr reactions. Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are effective in solvating the charged intermediate and facilitating the reaction. In some instances, an excess of the amine reactant, such as piperidine itself, can serve as both the nucleophile and the solvent pharmaguideline.com.
Bases: The presence of a base is often crucial to neutralize the hydrogen halide (HX) that is formed as a byproduct of the reaction. This prevents the protonation of the piperidine nucleophile, which would render it unreactive. Common bases used include inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium hydroxide (KOH), as well as organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA). The choice of base can influence the reaction rate and the formation of side products.
The following table summarizes typical reaction conditions found in the literature for analogous SNAr reactions for the synthesis of N-aryl piperidines.
| Electrophile | Nucleophile | Solvent | Base | Temperature (°C) | Yield (%) |
| 5-Fluoro-2-nitroanisole | 1-Methyl-4-(piperidin-4-yl)piperazine | DMF | K₂CO₃ | 120 | Not Reported |
| 1,4-Dimethoxy-2,5-dinitrobenzene | Piperidine | Piperidine | - | Reflux | 76 |
| 1-Fluoro-4-nitrobenzene | Piperidine | DMSO | K₂CO₃ | 100 | 95 |
| 2,4-Dichloronitrobenzene | Piperidine | Ethanol | NaHCO₃ | Reflux | 85 |
Multi-Step Synthesis Pathways Involving Precursor Piperidine-4-one Derivatives
An alternative and versatile approach to this compound involves a multi-step synthesis commencing with a piperidine-4-one derivative. This strategy allows for greater flexibility in introducing substituents on the piperidine ring and can be advantageous when the desired substitution pattern is not readily accessible through direct N-arylation.
The key step in this pathway is the synthesis of 1-(3-methoxy-4-nitrophenyl)piperidin-4-one. This intermediate is typically prepared via an SNAr reaction between an activated 3-methoxy-4-nitrophenyl halide and piperidin-4-one or its hydrochloride salt. The presence of the ketone functionality on the piperidine ring does not significantly hinder the nucleophilicity of the secondary amine.
A closely related synthesis of 1-(2-bromo-4-nitrophenyl)piperidin-4-one has been documented, which proceeds by reacting 3-bromo-4-fluoronitrobenzene with piperidin-4-one hydrochloride in the presence of a base. This reaction provides a strong precedent for the successful synthesis of the desired 3-methoxy-4-nitrophenyl analogue.
The general reaction for the synthesis of the key intermediate is as follows:
Scheme 2: Synthesis of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Where X is a suitable leaving group, such as F or Cl.
Once the 1-(3-methoxy-4-nitrophenyl)piperidin-4-one intermediate is obtained, the ketone functional group can be transformed into other desired moieties. A common and straightforward transformation is the reduction of the ketone to a methylene group, which directly yields the target compound, this compound.
Several methods are available for the deoxygenation of ketones, with the Wolff-Kishner reduction being a prominent choice, particularly for substrates that are stable under strongly basic conditions. The Wolff-Kishner reduction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine, followed by treatment with a strong base, such as potassium hydroxide, at high temperatures. The reaction proceeds via the elimination of nitrogen gas to afford the corresponding alkane.
The general scheme for the reduction of the piperidin-4-one intermediate is shown below:
Scheme 3: Reduction of 1-(3-Methoxy-4-nitrophenyl)piperidin-4-one
Alternative reduction methods, such as catalytic hydrogenation, can also be employed. This method typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and a hydrogen source, such as hydrogen gas or a transfer hydrogenation reagent like ammonium formate. The choice of reduction method will depend on the compatibility of the other functional groups present in the molecule with the reaction conditions.
The following table outlines common reduction methods for piperidin-4-ones.
| Reduction Method | Reagents | Typical Conditions |
| Wolff-Kishner Reduction | Hydrazine (N₂H₄), Potassium Hydroxide (KOH) | High temperature (e.g., 180-200 °C) in a high-boiling solvent (e.g., diethylene glycol) |
| Catalytic Hydrogenation | H₂, Palladium on Carbon (Pd/C) | Pressurized H₂ gas, various solvents (e.g., ethanol, acetic acid) |
| Clemmensen Reduction | Zinc amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Strongly acidic conditions |
Structure
3D Structure
Properties
IUPAC Name |
1-(3-methoxy-4-nitrophenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-17-12-9-10(5-6-11(12)14(15)16)13-7-3-2-4-8-13/h5-6,9H,2-4,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZHAQSTCCPYFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCCCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Reactivity of 1 3 Methoxy 4 Nitrophenyl Piperidine Analogues
Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr) Pathways
The formation of 1-(3-methoxy-4-nitrophenyl)piperidine itself is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, where a piperidine (B6355638) nucleophile displaces a leaving group on a nitro-activated aromatic ring. The mechanism of such reactions is well-established to proceed via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.
Influence of Electron-Withdrawing (Nitro) and Electron-Donating (Methoxy) Groups on Reactivity
The reactivity of the aryl ring in SNAr reactions is profoundly influenced by the nature and position of its substituents. In the case of precursors to this compound, the nitro group (NO₂) and the methoxy (B1213986) group (OCH₃) exert opposing yet cooperative effects that govern the reaction's feasibility and regioselectivity.
The nitro group is a powerful electron-withdrawing group, both through inductive effects (-I) and, more significantly, through resonance effects (-M). When positioned ortho or para to the leaving group, the nitro group strongly activates the aromatic ring towards nucleophilic attack. It achieves this by delocalizing the negative charge of the anionic Meisenheimer intermediate, thereby stabilizing it. The resonance structures of the intermediate show that the negative charge can be accommodated by the oxygen atoms of the nitro group, a highly favorable distribution of electron density.
The synergistic effect of a para-nitro group and a meta-methoxy group creates a highly activated system for SNAr. The nitro group provides the primary activation and stabilization of the intermediate, while the methoxy group does not significantly hinder the reaction and can influence the precise reactivity and properties of the resulting compound.
Kinetic Studies and Determination of Rate-Determining Steps in Aminolysis Reactions
Kinetic studies of the aminolysis of various activated aromatic compounds provide insight into the rate-determining step of the SNAr mechanism. For the reaction of a substituted nitroaromatic compound with an amine like piperidine, the reaction generally proceeds in two steps:
Nucleophilic attack: The amine attacks the carbon atom bearing the leaving group to form a zwitterionic tetrahedral intermediate (the Meisenheimer complex). This step is typically reversible.
Leaving group departure: The leaving group is expelled, and the aromaticity of the ring is restored. This step can be catalyzed by a base, often a second molecule of the amine nucleophile.
The rate-determining step can be either the formation of the Meisenheimer complex or its decomposition. This can often be elucidated by examining the effect of the amine concentration on the reaction rate. In many cases of SNAr reactions with amines, the formation of the intermediate is the rate-limiting step. However, if the intermediate is sufficiently stable and the leaving group is poor, the second step, which may involve base catalysis for proton removal from the nitrogen, can become rate-determining.
Below is a table summarizing kinetic data for the reaction of piperidine with various activated aromatic substrates, illustrating the influence of the activating groups and leaving groups on the reaction rate.
| Activated Substrate | Leaving Group | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
| 1-Chloro-2,4-dinitrobenzene | Cl | Methanol | 4.4 x 10⁻³ |
| 1-Fluoro-2,4-dinitrobenzene | F | Methanol | 3.7 x 10⁻¹ |
| 2-Methoxy-3-nitrothiophene | OCH₃ | Benzene | (Third-order kinetics observed) |
| N-Methyl-2-chloropyridinium iodide | Cl | Methanol | 1.3 x 10⁻² |
This table is illustrative and compiles data from various sources on analogous SNAr reactions to provide a comparative context for the reactivity of activated aromatic systems with piperidine.
Characterization of Reduction Mechanisms of Nitroaryl Piperidine Derivatives
The nitro group on the aromatic ring of this compound and its analogues is readily susceptible to reduction, providing a versatile handle for further chemical modification, most commonly leading to the corresponding aniline (B41778) derivative. A variety of reducing agents and conditions can be employed, each with its own mechanism and potential for selectivity.
Common methods for the reduction of aromatic nitro groups include:
Catalytic Hydrogenation: This is one of the most common and efficient methods. The reaction is typically carried out using a heterogeneous catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel, under an atmosphere of hydrogen gas. wikipedia.org The reaction proceeds on the surface of the metal catalyst, where both hydrogen and the nitro compound are adsorbed. The mechanism involves the stepwise reduction of the nitro group, likely through nitroso and hydroxylamine (B1172632) intermediates, to the final amine. masterorganicchemistry.com This method is generally clean and high-yielding.
Metal/Acid Reduction: The use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl) is a classic method for nitro group reduction. masterorganicchemistry.com The metal acts as the electron donor, and the acid provides the protons. The reaction proceeds through a series of single-electron transfers and protonations.
Metal Hydride Reduction: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce aliphatic nitro groups to amines, they are generally not used for the reduction of aromatic nitro compounds to anilines as they tend to produce azo compounds. commonorganicchemistry.com However, other hydride reagents, such as sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like nickel(II) chloride or palladium on carbon, can be effective. researchgate.net
The choice of reducing agent can be critical, especially if other functional groups are present in the molecule that might also be susceptible to reduction.
| Reducing Agent/Conditions | Product | Comments |
| H₂, Pd/C | 4-Amino-2-methoxyphenyl)piperidine | Generally high yield and clean reaction. |
| Fe, HCl | 4-Amino-2-methoxyphenyl)piperidine | Classical and cost-effective method. |
| SnCl₂, HCl | 4-Amino-2-methoxyphenyl)piperidine | Mild conditions, often used for selective reductions. |
| NaBH₄, NiCl₂ | 4-Amino-2-methoxyphenyl)piperidine | Can be a milder alternative to catalytic hydrogenation. |
This table provides a summary of common reduction methods applicable to nitroaryl piperidine derivatives.
Examination of Substitution and Derivatization Reactions on the Aryl Ring and Piperidine Core
Both the aromatic ring and the piperidine core of this compound analogues offer opportunities for further chemical modification.
On the Aryl Ring:
Following the reduction of the nitro group to an amine, the resulting aniline derivative is highly activated towards electrophilic aromatic substitution (EAS) . The amino group is a strong activating group and is ortho, para-directing. Given that the para position is occupied by the piperidine moiety, electrophilic substitution would be expected to occur at the positions ortho to the amino group. The methoxy group, also an ortho, para-director, would further activate these positions. Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts reactions.
On the Piperidine Core:
The piperidine ring, being a saturated heterocycle, is generally unreactive towards electrophilic or nucleophilic substitution on the ring carbons. However, functionalization can be achieved through various strategies. If the piperidine ring itself contains functional groups (e.g., a hydroxyl group as in 1-(3-methoxy-4-nitrophenyl)piperidin-4-ol), these can be manipulated. For instance, a hydroxyl group can be oxidized to a ketone or converted to a better leaving group for subsequent nucleophilic substitution. evitachem.com
Computational Chemistry and Theoretical Studies of 1 3 Methoxy 4 Nitrophenyl Piperidine
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules from first principles. These in silico methods provide deep insights into a molecule's structure, stability, and reactivity.
Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 1-(3-methoxy-4-nitrophenyl)piperidine, DFT calculations, typically using a basis set like B3LYP/6-31G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.net This process involves minimizing the energy of the molecule by adjusting bond lengths, bond angles, and dihedral angles. The resulting data provides a precise picture of the molecule's shape and the spatial arrangement of its atoms. Such studies on similar piperidine (B6355638) derivatives have shown a good correlation between calculated geometric parameters and experimental data obtained from X-ray diffraction. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. materialsciencejournal.org For a molecule like this compound, this analysis would predict its reactivity patterns and the likelihood of charge transfer within the molecule.
Table 1: Key Parameters from Frontier Molecular Orbital (FMO) Analysis
| Parameter | Description | Significance for this compound |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Predicts chemical reactivity and kinetic stability. |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the power to attract electrons. |
Note: This table represents the type of data that would be generated from an FMO analysis. Specific values for this compound are not available.
Molecular Electrostatic Potential (MEP) Surface Analysis for Electrophilic and Nucleophilic Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It illustrates the charge distribution on the molecule's surface. researchgate.net In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are favorable for nucleophilic attack. For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the nitro and methoxy (B1213986) groups, identifying them as sites for electrophilic interaction. nih.gov
Prediction of Spectroscopic Properties (e.g., Vibrational Wavenumbers)
Computational methods can predict spectroscopic data, such as infrared (IR) vibrational frequencies. By performing frequency calculations on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. researchgate.netmdpi.com This theoretical spectrum can be compared with experimental data from techniques like Fourier-transform infrared (FTIR) spectroscopy to confirm the molecular structure and aid in the assignment of vibrational modes to specific functional groups within the molecule. openaccesspub.org
Molecular Modeling and Docking Simulations for Biological Interactions
Molecular modeling and docking are powerful computational tools for predicting how a small molecule (ligand), such as this compound, might interact with a biological target, typically a protein.
Ligand-Protein Interaction Profiling through Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site to form a stable complex. researchgate.net This technique is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action. researchgate.netjetir.org
In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. The this compound molecule would then be placed into the protein's binding site, and a scoring function would calculate the binding affinity, often expressed in kcal/mol. niscpr.res.in A lower binding energy indicates a more stable and favorable interaction. The analysis also reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein.
Table 2: Example Data from a Molecular Docking Simulation
| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|---|
| Hypothetical Protein A | -8.5 | TYR 210, SER 150 | Hydrogen Bond |
| LEU 180, VAL 195 | Hydrophobic Interaction | ||
| Hypothetical Protein B | -7.2 | ASP 112 | Hydrogen Bond |
Note: This table is illustrative of typical docking results. Specific docking studies for this compound against defined biological targets are not currently available in the literature.
Conformational Analysis of the Piperidine Ring and its Relationship to Molecular Stability and Bioactivity
Computational studies on similar N-aryl piperidines have shown that the energy difference between the conformer with an equatorial aryl group and one with an axial aryl group can be quite small. nih.gov In some instances, the axial conformer is modestly favored due to electronic effects and the avoidance of steric clashes that can occur in the equatorial position. nih.gov For this compound, the chair conformation is expected to be the most stable. The bulky 3-methoxy-4-nitrophenyl group's preference for an equatorial versus axial position is influenced by a balance of steric hindrance and electronic interactions between the nitrogen lone pair and the aryl ring's π-system. nih.gov
The stability of these conformers directly impacts the compound's bioactivity. A specific conformation is often required for optimal binding to a receptor or enzyme active site. A molecule that can readily adopt the biologically relevant conformation with a low energy penalty is more likely to be active. Therefore, understanding the conformational landscape—the relative energies of different conformers and the barriers to their interconversion—is essential for predicting biological activity. A rigid conformation might enhance binding to a specific target by reducing the entropic penalty upon binding, but it could also prevent interaction with other targets.
| Conformer | Aryl Group Orientation | Relative Stability (Illustrative) | Key Interactions |
| Chair 1 | Equatorial | More Stable | Minimizes steric hindrance between the aryl group and axial hydrogens on the piperidine ring. |
| Chair 2 | Axial | Less Stable | Potential for steric clashes (1,3-diaxial interactions) with axial hydrogens. May be stabilized by favorable electronic interactions. |
| Twist-Boat | - | High Energy Intermediate | Represents a transition state between chair and boat forms; generally unstable. |
| Boat | - | High Energy | Characterized by significant steric strain and eclipsing interactions; highly unstable. |
Note: The relative stabilities are illustrative and would require specific quantum mechanical calculations for precise quantification for this molecule.
Pharmacophore Modeling and Development for Specific Receptor Binding
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target and elicit a response. nih.gov A pharmacophore model represents the key molecular interaction points, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. researchgate.net
For this compound, a hypothetical pharmacophore model can be developed to guide the design of new ligands for a specific receptor, for instance, the sigma-1 receptor (S1R), which is known to bind piperidine-based ligands. nih.gov The development of such a model involves identifying the crucial chemical features within the molecule that are likely to form favorable interactions with the receptor's binding site.
The key steps in developing a pharmacophore model for this compound would include:
Feature Identification : Analyzing the structure of this compound to identify potential pharmacophoric features.
Conformational Analysis : Determining the low-energy conformations of the molecule to understand the spatial arrangement of the identified features.
Model Generation : Superimposing the active conformations of a set of known ligands (if available) or using a receptor-based approach to generate a 3D model that defines the spatial constraints between the pharmacophoric features. nih.gov
This model then serves as a 3D query to screen large chemical databases for novel compounds that possess the same pharmacophoric features in the correct spatial orientation, potentially leading to the discovery of new and more potent ligands. nih.gov
| Pharmacophoric Feature | Chemical Moiety in Compound | Potential Role in Receptor Binding |
| Aromatic Ring (R) | 3-Methoxy-4-nitrophenyl group | π-π stacking or hydrophobic interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in the binding pocket. |
| Hydrogen Bond Acceptor (A) | Oxygen atoms of the Nitro (NO₂) group | Formation of hydrogen bonds with hydrogen bond donor residues (e.g., Serine, Threonine, Asparagine). |
| Hydrogen Bond Acceptor (A) | Oxygen atom of the Methoxy (O-CH₃) group | Can act as a hydrogen bond acceptor, contributing to binding affinity and specificity. |
| Positive Ionizable (P) | Piperidine Nitrogen | At physiological pH, this nitrogen is likely protonated, forming a crucial ionic interaction (salt bridge) with an acidic residue (e.g., Aspartate, Glutamate) in the receptor. nih.gov |
| Hydrophobic Group (H) | Piperidine ring (aliphatic portion) | Engages in van der Waals and hydrophobic interactions with nonpolar regions of the receptor binding site. |
Theoretical Approaches to Predicting Compound Reactivity and Nucleofugality
Theoretical and computational chemistry provide powerful methods for predicting the reactivity of a molecule and the leaving group ability (nucleofugality) of its fragments. For this compound, Density Functional Theory (DFT) is a common and effective method to investigate its electronic structure and predict its chemical behavior. nih.govmdpi.com
Predicting Reactivity:
Several key descriptors derived from DFT calculations can be used to predict the reactivity of the compound:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy indicates the ability of a molecule to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A small HOMO-LUMO energy gap suggests high chemical reactivity and low kinetic stability. mdpi.com For this compound, the electron-rich piperidine nitrogen and methoxy-substituted ring contribute to the HOMO, while the electron-withdrawing nitro group significantly lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, the MEP would show a highly negative potential around the oxygen atoms of the nitro group and a positive potential on the aromatic ring carbons, particularly those near the nitro group. nih.gov
Global Reactivity Descriptors: Indices such as electrophilicity (ω) and nucleophilicity (N) can be calculated to quantify the molecule's reactivity. mdpi.com These indices help in understanding how the molecule will behave in the presence of various reagents.
Predicting Nucleofugality:
Nucleofugality refers to the ability of a group to depart as a stable species during a substitution reaction. In the context of this compound, this typically relates to the potential for the entire 1-(3-methoxy-4-nitrophenyl) group to act as a leaving group, or more commonly, for a nucleophile to displace the piperidine from the aromatic ring (a nucleophilic aromatic substitution, or SNAr reaction).
The stability of the potential leaving group is a primary factor in determining its nucleofugality. The 4-nitrophenolate (B89219) anion is a relatively good leaving group because the strongly electron-withdrawing nitro group helps to delocalize and stabilize the negative charge that develops on the phenolate (B1203915) oxygen upon departure. lookchem.comchemrxiv.org Theoretical calculations can quantify this stabilization by computing the energy of the leaving group anion. The more stable the anion, the better the nucleofuge. rsc.org
| Theoretical Descriptor | Predicted Property | Implication for this compound |
| HOMO Energy | Electron-donating ability (Nucleophilicity) | The lone pair on the piperidine nitrogen makes it a potential nucleophilic center. |
| LUMO Energy | Electron-accepting ability (Electrophilicity) | The π* orbitals of the nitro-aromatic ring create a low-energy LUMO, making the ring electrophilic and susceptible to nucleophilic aromatic substitution. mdpi.com |
| HOMO-LUMO Gap | Chemical Reactivity / Kinetic Stability | A relatively small gap is expected due to the combination of electron-donating and -withdrawing groups, suggesting moderate to high reactivity. mdpi.com |
| Molecular Electrostatic Potential (MEP) | Site-specific reactivity | Negative potential is localized on the nitro-group oxygens (sites for electrophilic interaction). Positive potential is on the aromatic ring carbons (sites for nucleophilic attack). nih.gov |
| Leaving Group Anion Stability | Nucleofugality | The 4-nitrophenolate anion is significantly stabilized by resonance involving the nitro group, making it a competent leaving group in hypothetical SNAr reactions. lookchem.com |
Advanced Spectroscopic and Structural Characterization of 1 3 Methoxy 4 Nitrophenyl Piperidine and Derivatives
X-ray Crystallography for Absolute Configuration and Solid-State Conformation
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. At present, a specific single-crystal X-ray diffraction study for 1-(3-Methoxy-4-nitrophenyl)piperidine has not been reported in publicly accessible literature. However, the application of this technique would yield critical insights into its solid-state structure.
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of intermolecular forces. Analysis of the crystal structure of this compound would reveal the specific non-covalent interactions that stabilize its solid form. While the molecule lacks strong hydrogen bond donors like N-H or O-H, weak C—H⋯O hydrogen bonds are anticipated. nih.gov These interactions would likely involve the hydrogen atoms of the piperidine (B6355638) ring or the methoxy (B1213986) group acting as donors, and the oxygen atoms of the nitro or methoxy groups serving as acceptors.
In the crystal structures of related compounds, such as 1-[(3-Nitrophenyl)(piperidin-1-yl)methyl]piperidine, one-dimensional chains are formed and stabilized by intermolecular C—H⋯O hydrogen bonds. nih.gov Similarly, various salts of 4-nitrophenylpiperazine exhibit extensive networks of N—H⋯O and C—H⋯O hydrogen bonds that dictate their supramolecular architecture. nih.gov It is plausible that this compound would engage in similar, albeit weaker, interactions, potentially alongside van der Waals forces and possible π–π stacking between the nitrophenyl rings of adjacent molecules.
Comparing the structure of this compound with known analogues provides a framework for understanding its conformational properties. The piperidine ring is a ubiquitous scaffold in medicinal chemistry and typically adopts a stable chair conformation to minimize steric strain. tandfonline.comiucr.orgajchem-a.com It is expected that the piperidine moiety in the title compound also exists in a chair form.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful non-destructive method for identifying functional groups and probing molecular structure.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Each functional group has a characteristic absorption frequency, making the resulting spectrum a molecular "fingerprint." Although a published spectrum for this compound is not available, its characteristic absorption bands can be predicted based on its functional groups.
The most prominent signals would arise from the nitro (NO₂) group, which exhibits strong symmetric and asymmetric stretching vibrations. For comparison, in the isomer 1-(2,5-dimethoxy-4-nitrophenyl)piperidine, these bands appear at 1312 cm⁻¹ and 1509 cm⁻¹, respectively. researchgate.net Other expected vibrations include C-H stretching from the aromatic ring (typically just above 3000 cm⁻¹) and the aliphatic piperidine ring (just below 3000 cm⁻¹). vscht.cz The C-O stretching of the methoxy group and the aryl ether would produce strong bands in the 1250-1000 cm⁻¹ region. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range. vscht.cz
Interactive Data Table: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | Piperidine C-H | 3000 - 2850 | Medium-Strong |
| N-O Asymmetric Stretch | Nitro (NO₂) | ~1520 | Strong |
| C=C Stretch (Aromatic) | Aromatic Ring | 1600 - 1450 | Medium-Variable |
| C-H Bend (Aliphatic) | Piperidine CH₂ | ~1450 | Medium |
| N-O Symmetric Stretch | Nitro (NO₂) | ~1340 | Strong |
| C-O Stretch (Aryl Ether) | Ar-O-CH₃ | 1275 - 1200 | Strong |
| C-N Stretch | Aryl-N (piperidine) | 1360 - 1250 | Medium-Strong |
| C-O Stretch (Alkyl Ether) | Ar-O-CH₃ | 1075 - 1020 | Strong |
Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where shifts in the wavelength of the scattered light correspond to the vibrational modes of the molecule. Raman spectroscopy is particularly sensitive to symmetric vibrations and non-polar bonds, which may be weak in an IR spectrum.
For this compound, a strong signal would be expected for the symmetric stretching vibration of the nitro group. Aromatic ring "breathing" modes, which involve the symmetric expansion and contraction of the ring, also typically produce strong Raman signals. A comprehensive analysis combining FT-IR and Raman data, often supported by Density Functional Theory (DFT) calculations, would provide a detailed and reliable assignment of the compound's vibrational modes, as has been demonstrated for related molecules like 1-(2-nitrophenyl)piperazine. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for elucidating the complete molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
While peer-reviewed, fully assigned NMR data for this compound are not extensively detailed in the literature, the expected chemical shifts and splitting patterns can be predicted.
¹H NMR: The proton NMR spectrum would show distinct regions for the aromatic and aliphatic protons.
Piperidine Protons: The ten protons of the piperidine ring would appear as complex, overlapping multiplets in the upfield region, likely between 1.5 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen (α-protons) would be the most downfield shifted in this group.
Methoxy Protons: The methoxy (-OCH₃) group would give rise to a sharp singlet, typically around 3.9-4.0 ppm.
Aromatic Protons: The three protons on the substituted phenyl ring would appear in the downfield region (7.0-8.0 ppm). The specific substitution pattern would create a distinct set of signals: one proton would appear as a doublet, another as a doublet of doublets, and the third as a singlet or a narrow doublet, reflecting their coupling relationships.
¹³C NMR: The proton-decoupled ¹³C NMR spectrum would show a unique signal for each carbon atom in a different chemical environment.
Piperidine Carbons: The carbons of the piperidine ring would resonate in the aliphatic region, typically between 20 and 55 ppm. The α-carbons adjacent to the nitrogen would be the most downfield of this set.
Methoxy Carbon: The methoxy carbon would appear as a single peak around 56 ppm.
Aromatic Carbons: The six carbons of the nitrophenyl ring would appear in the 110-155 ppm range. The carbons directly attached to the electron-withdrawing nitro group and the nitrogen atom would be significantly shifted, as would the carbon attached to the methoxy group.
A full structural confirmation would involve 2D NMR techniques such as COSY (Correlation Spectroscopy) to establish H-H connectivities and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached carbons and those further away, respectively.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound*
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |
| Piperidine H-β, H-γ | 1.6 - 1.9 (m) | Piperidine C-γ | ~24 |
| Piperidine H-α | 3.2 - 3.4 (m) | Piperidine C-β | ~26 |
| Methoxy (OCH₃) | ~3.9 (s) | Piperidine C-α | ~50 |
| Aromatic H | 7.0 - 7.9 (m) | Methoxy (OCH₃) | ~56 |
| Aromatic CH | 105 - 125 | ||
| Aromatic C (quaternary) | 130 - 155 |
*Predicted values are based on typical chemical shifts for these functional groups and data from similar structures. researchgate.net Actual experimental values may vary.
In Vitro Biological Activity and Molecular Target Identification Research
Enzyme Inhibition Studies of Piperidine (B6355638) Derivatives
The piperidine scaffold is a cornerstone in the design of various enzyme inhibitors. Research into derivatives containing this ring system, along with relevant phenyl substitutions, offers insights into potential inhibitory activities.
Soluble Epoxide Hydrolase (sEH) Inhibitory Activity and Mechanisms of Action
Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation and hypertension due to its role in metabolizing anti-inflammatory epoxyeicosatrienoic acids (EETs). nih.govnih.gov Inhibition of sEH increases the levels of EETs, which can produce beneficial effects on blood pressure and inflammation. nih.gov
Numerous potent sEH inhibitors are based on urea (B33335) and amide scaffolds incorporating a piperidine moiety. nih.govnih.gov For instance, piperidine-derived non-urea amides have been developed as potent, sub-nanomolar inhibitors of human sEH with good metabolic stability. nih.govresearchgate.net In one study, a chromen-2-amide derivative with a benzyl (B1604629) piperidine substituent was identified as a novel sEH inhibitor with an IC50 value of 1.75 µM. acgpubs.orgproquest.com Although specific inhibitory data for 1-(3-Methoxy-4-nitrophenyl)piperidine against sEH have not been reported, the established importance of the piperidine ring in potent sEH inhibitors suggests that this compound class warrants investigation. nih.govnih.gov
Table 1: sEH Inhibitory Activity of a Representative Piperidine Derivative
| Compound | Target | IC50 (µM) |
|---|
Tyrosinase Inhibitory Activity and Modes of Inhibition
Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a target for agents addressing hyperpigmentation. nih.gov Research has shown that the piperazine (B1678402) ring, a close structural relative of piperidine, can orient substituted moieties correctly into the active site of tyrosinase. nih.gov
A study on nitrophenylpiperazine derivatives revealed that these compounds could act as tyrosinase inhibitors. nih.govresearchgate.netnih.gov Notably, the presence of an electron-withdrawing nitro group (–NO2) and an electron-releasing methoxy (B1213986) group (–OCH3) on the phenyl ring was suggested to improve inhibitory activity through hydrogen bond interactions with the enzyme. nih.gov One derivative featuring an indole (B1671886) moiety attached to the nitrophenylpiperazine core exhibited an IC50 value of 72.55 μM and displayed a mixed mode of inhibition. nih.govresearchgate.netnih.gov Given that this compound contains both the electron-releasing methoxy group and the electron-withdrawing nitro group, it shares key structural features with these active compounds. nih.gov
Table 2: Tyrosinase Inhibitory Activity of a Representative Nitrophenylpiperazine Derivative
| Compound | Target | IC50 (µM) | Mode of Inhibition |
|---|
Cholinesterase Enzyme (Acetylcholinesterase, Butyrylcholinesterase) Inhibitory Activity
Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are important in the management of neurodegenerative diseases like Alzheimer's. nih.gov The potential for cholinesterase inhibition is influenced by the presence of hydroxyl and methoxyl groups, as well as a cationic nitrogen atom, often found in a heterocyclic system like piperidine. mdpi.com Phenolic compounds with methoxy substitutions, in particular, have been noted for their potential to inhibit cholinesterases. mdpi.com
Studies on phenoxyethyl piperidine derivatives have identified potent and selective AChE inhibitors. nih.gov One such compound demonstrated an IC50 of 0.50 µM for electric eel AChE (eeAChE) with high selectivity over eqBuChE. nih.gov While the carbamic function is often crucial for high AChE potency, certain non-carbamate xanthen-9-ones have shown high selectivity for BuChE. nih.gov Although direct studies on this compound are lacking, the presence of the methoxy group and the piperidine nitrogen suggests this structural class could be explored for cholinesterase inhibitory activity. mdpi.commdpi.com
Table 3: Cholinesterase Inhibitory Activity of a Representative Piperidine Derivative
| Compound | Target | IC50 (µM) |
|---|
Glycosidase Enzyme (Alpha-Amylase, Alpha-Glucosidase) Inhibition
Alpha-glucosidase inhibitors are a therapeutic class used in the management of type 2 diabetes. researchgate.net The piperidine ring is a core structural feature of naturally occurring alpha-glucosidase inhibitors like nojirimycin (B1679825) and deoxynojirimycin. nih.govwho.int This has inspired the synthesis and evaluation of various piperidine analogues for this target. nih.govwho.int
Studies have shown that synthetic hydroxyl piperidine analogues can exhibit potent alpha-glucosidase inhibition, with some derivatives showing stronger activity than the standard drug, acarbose. nih.govwho.int For example, two analogues demonstrated 87.4% and 54.7% inhibition in one study. nih.govwho.int Various N-containing heterocycles, including piperidines, are frequently reported for their potential to inhibit α-glucosidase. researchgate.net The structural similarity of the piperidine core in this compound to known glycosidase inhibitors makes this an area of interest, though specific data for this compound is not available. nih.govrsc.org
Table 4: Alpha-Glucosidase Inhibition by Representative Piperidine Analogues
| Compound | % Inhibition |
|---|---|
| Analogue I | 87.4 nih.govwho.int |
Anaplastic Lymphoma Kinase (ALK) Inhibition
Anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that has become an important therapeutic target in certain cancers. nih.govnih.gov The piperidine scaffold is a key component of several classes of ALK inhibitors. nih.govnih.gov For example, piperidine carboxamide was identified as a novel ALK inhibitor with an IC50 of 0.174 μM. nih.govresearchgate.net
Further research has explored piperidine-3-ol and piperidine-3,4-diol (B3189941) derivatives as ALK inhibitors, demonstrating that these structures can effectively inhibit the enzyme's autophosphorylation. nih.gov The stereochemistry of substituents on the piperidine ring was found to have a significant impact on in vivo activity. nih.gov While these known inhibitors are structurally more complex than this compound, the recurrence of the piperidine motif underscores its compatibility with the ALK binding site. researchgate.netmdpi.com
Table 5: ALK Inhibitory Activity of a Representative Piperidine Derivative
| Compound | Target | IC50 (µM) |
|---|
Receptor Binding and Modulation Assays for Central Nervous System Targets
The piperidine ring is a common scaffold for ligands targeting G protein-coupled receptors (GPCRs) in the central nervous system (CNS). Derivatives have been synthesized and tested for affinity at various receptors, including dopamine (B1211576), serotonin (B10506), and neurokinin receptors.
For example, a piperidine derivative, cis-3-[(2-methoxybenzyl)amino]-2-phenylpiperidine, was developed as a highly potent and selective antagonist for the neurokinin-1 (NK1) receptor, which binds substance P. nih.gov Furthermore, complex piperidine-carboxamide derivatives have been investigated as multi-target ligands with affinity for dopamine (D1, D2, D3) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors, showing potential as antipsychotic agents. nih.gov The protonatable nitrogen atom within the piperidine ring is often crucial for forming key electrostatic interactions with a conserved aspartate residue in the binding pocket of these aminergic GPCRs. nih.gov While no specific CNS receptor binding data for this compound has been reported, its core structure is consistent with scaffolds known to interact with these important neurological targets.
In Vitro Antimicrobial Efficacy Investigations Against Bacterial and Fungal Strains
Various piperidine derivatives have been synthesized and evaluated for their in vitro antimicrobial properties against a range of bacterial and fungal pathogens. These studies indicate that the piperidine core structure is a viable scaffold for the development of new antimicrobial agents. academicjournals.orgbiomedpharmajournal.orgresearchgate.net
In one study, novel piperidine derivatives were tested against seven bacterial species. The results showed that the compounds exhibited varying degrees of inhibitory activity, with one compound in particular demonstrating the strongest inhibition and the best minimum inhibitory concentration (MIC) results. academicjournals.org Another study focusing on 2,6-dipiperidino-1,4-dihalogenobenzenes found that these compounds inhibited the growth of S. aureus, B. subtilis, E. coli, and C. albicans at MIC values ranging from 32 to 512 μg/mL. nih.gov Similarly, thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones exhibited significant antibacterial and antifungal activity when compared to standard drugs like ampicillin (B1664943) and terbinafine. biomedpharmajournal.org
Some piperidine compounds also show efficacy against fungal strains. Derivatives were tested against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans, revealing varying degrees of inhibition. academicjournals.org However, in the same study, some derivatives showed no activity against any of the seven fungi tested, highlighting the importance of specific structural features for antifungal action. academicjournals.org
Table 2: In Vitro Antimicrobial Activity of Selected Piperidine Derivatives
| Organism | Compound Class | MIC (μg/mL) | Reference |
|---|---|---|---|
| Staphylococcus aureus | 2,6-dipiperidino-4-bromochlorobenzene | 32-512 | nih.gov |
| Bacillus subtilis | 2,6-dipiperidino-4-bromochlorobenzene | 32-512 | nih.gov |
| Escherichia coli | 2,6-dipiperidino-4-bromochlorobenzene | 32-512 | nih.gov |
| Candida albicans | 2,6-dipiperidino-4-bromochlorobenzene | 32-512 | nih.gov |
| Aspergillus niger | Piperidine Derivative 5 | - (Zone of Inhibition) | academicjournals.org |
This table is interactive and can be sorted by column.
Cytotoxic Activity in Cancer Cell Lines (In Vitro) and Mechanistic Studies of Cell Death Pathways (e.g., Apoptosis Induction)
Heterocyclic compounds containing nitrophenyl groups have been a focus of anticancer research due to their potential to induce cell death in cancer cells. researchgate.netresearchgate.net Studies on newly synthesized tetrahydroisoquinolines bearing a nitrophenyl group demonstrated cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and colon cancer (HCT116). researchgate.netresearchgate.netekb.eg
The mechanism of action for these compounds often involves the induction of apoptosis, a form of programmed cell death. For example, one nitrophenyl-containing tetrahydroisoquinoline derivative was found to increase apoptosis in the HepG2 cell line by 50-fold and cause cell cycle arrest at the G2/M phase. researchgate.net Another study on a similar compound series found that the most potent agent against HepG2 cells induced a 59-fold increase in apoptosis and arrested the cell cycle at the G0-G1 and G2/M phases. researchgate.net Apoptosis induction is a key therapeutic goal in cancer treatment, and pathways involving proteins like p53 are often implicated. nih.gov The cytotoxic effects are typically evaluated by determining the IC50 value, which is the concentration of a compound required to inhibit the growth of 50% of the cells.
Table 3: Cytotoxic Activity (IC50) of Selected Nitrophenyl-Containing Heterocycles
| Cell Line | Compound | IC50 (µg/mL) | Reference |
|---|---|---|---|
| HEPG2 (Hepatocellular Carcinoma) | Compound 3 (Tetrahydroisoquinoline) | 51.9 | ekb.eg |
| MCF7 (Breast Adenocarcinoma) | Compound 14 (Sulfonyl-L-glutamine) | 54.2 | ekb.eg |
| PaCa2 (Pancreatic Carcinoma) | Compound 18 (Sulfonyl-L-tryptophan) | 59.7 | ekb.eg |
| HCT116 (Colon Carcinoma) | Compound 9c (Tetrahydroisoquinoline) | - (Most effective) | researchgate.net |
This table is interactive and can be sorted by column.
Exploration of Molecular Targets and Pathways of Interaction for this compound Analogues
The biological activities of this compound analogues are mediated through their interaction with various molecular targets and signaling pathways. Based on structure-activity relationship studies of related compounds, the primary targets identified are sigma receptors and the dopamine transporter. nih.govnih.gov
The phenylpiperidine scaffold shows a high affinity for σ1 and σ2 receptors. The interaction is finely tuned by the nature and position of substituents, which can confer high selectivity for the σ1 subtype. researchgate.netnih.gov The σ1 receptor is involved in numerous cellular functions, including neuroprotection and motor control, while the σ2 receptor is linked to apoptosis and cell death. nih.gov
For analogues designed to interact with the dopamine transporter (DAT), the binding inhibits the reuptake of dopamine, thereby modulating neurotransmission. nih.gov The selectivity for DAT over other monoamine transporters, like the serotonin transporter, is a key aspect of their pharmacological profile. nih.gov
In the context of anticancer activity, nitrophenyl-containing analogues engage with pathways that control cell proliferation and survival. researchgate.net Mechanistic studies point towards the induction of apoptosis as a primary mode of action. This is often achieved through the activation of cell death pathways and the arrest of the cell cycle at specific checkpoints, such as G2/M or G0/G1. researchgate.netresearchgate.net These actions prevent cancer cells from dividing and lead to their elimination.
Structure Activity Relationship Sar Elucidation for 1 3 Methoxy 4 Nitrophenyl Piperidine Analogues
Systematic Variation of Substituents on the Aryl Ring and their Impact on Biological Potency and Selectivity
The phenyl ring of 1-(3-methoxy-4-nitrophenyl)piperidine offers a prime scaffold for synthetic modification to probe its interaction with biological targets. The existing 3-methoxy and 4-nitro groups serve as a starting point for investigating the influence of electronic and steric properties on activity.
The nature of substituents on the aryl ring—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—can profoundly affect a molecule's potency. For instance, in studies of N-phenylpiperazine derivatives, the presence of an electron-withdrawing group (like the nitro group) was found to be beneficial for antimycobacterial activity. mdpi.com Similarly, research on (S)-phenylpiperidines demonstrated that aromatic substituents with a high group dipole moment in the meta-position (position 3) led to high in vivo activity as dopamine (B1211576) autoreceptor antagonists. nih.gov
For the this compound scaffold, a systematic SAR study would involve replacing the methoxy (B1213986) and nitro groups with other substituents that have varying electronic and lipophilic characteristics.
Key modifications and their predicted impact include:
Position 3 Substituent (Methoxy Group): The methoxy group is a moderately electron-donating group. Replacing it with a stronger EDG like a hydroxyl (-OH) or a weaker one like a methyl (-CH₃) group could fine-tune electronic density and hydrogen bonding potential. Conversely, substituting it with an electron-withdrawing group like a halogen (-F, -Cl) or a trifluoromethyl (-CF₃) group would drastically alter the electronic profile of the ring.
Position 4 Substituent (Nitro Group): The nitro group is a strong electron-withdrawing group. Its replacement with other EWGs such as a cyano (-CN) or a sulfonyl group (-SO₂R) could modulate potency. Alternatively, replacing it with an electron-donating group like an amino (-NH₂) or hydroxyl (-OH) group would fundamentally change the molecule's properties and interactions with a target receptor.
The table below illustrates a hypothetical SAR exploration for the aryl ring, where different substituents at the R¹ (position 3) and R² (position 4) positions could lead to varied biological potencies, represented by the half-maximal inhibitory concentration (IC₅₀).
| Analog | R¹ (Position 3) | R² (Position 4) | Electronic Effect of R² | Hypothetical IC₅₀ (nM) |
|---|---|---|---|---|
| Parent | -OCH₃ | -NO₂ | Strongly Withdrawing | 50 |
| 1 | -OCH₃ | -CN | Withdrawing | 75 |
| 2 | -OCH₃ | -Cl | Withdrawing (Inductive) | 120 |
| 3 | -OCH₃ | -H | Neutral | 500 |
| 4 | -OCH₃ | -NH₂ | Donating | >1000 |
| 5 | -OH | -NO₂ | Strongly Withdrawing | 40 |
This systematic variation allows for the mapping of the electronic and steric requirements of the target's binding pocket, guiding the design of more potent and selective compounds.
Investigation of Piperidine (B6355638) N-Substituents on Inhibitory Activity and Receptor Affinity
The nitrogen atom of the piperidine ring is another critical point for modification in SAR studies. The substituent attached to this nitrogen can significantly influence the molecule's affinity for its receptor, as well as its pharmacokinetic properties like solubility and membrane permeability.
Research on various piperidine-containing scaffolds has consistently shown that the nature of the N-substituent is a key determinant of biological activity. For example, in a series of σ1 receptor ligands, 1-methylpiperidines demonstrated high receptor affinity, whereas analogues with a proton (N-H), a tosyl group, or an ethyl group at this position exhibited significantly lower affinity. nih.gov This highlights that even subtle changes to the N-substituent can lead to large differences in biological effect. Similarly, studies on (S)-phenylpiperidines found that an N-propyl group was optimal for in vivo activity. nih.gov
An SAR campaign for this compound would involve synthesizing analogues with a range of N-substituents to explore the steric and electronic requirements of the binding site. Modifications could include:
Small Alkyl Groups: Methyl, ethyl, and propyl groups to probe the size of the hydrophobic pocket.
Bulky Groups: Larger groups like cyclooctylmethyl or benzyl (B1604629) to explore the limits of the binding site. researchgate.net
Functionalized Chains: Introducing polar groups (e.g., hydroxyl, ether) into an alkyl chain to improve solubility or add new hydrogen bonding interactions.
The following table summarizes findings from a study on σ1 receptor ligands, illustrating the profound impact of the piperidine N-substituent on receptor affinity (Kᵢ).
| Compound Series | Piperidine N-Substituent | σ1 Receptor Affinity (Kᵢ, nM) |
|---|---|---|
| A | -H | 165 |
| B | -CH₃ | 5.8 |
| C | -CH₂CH₃ | 419 |
| D | -Tosyl | >10,000 |
Data adapted from studies on 4-(2-aminoethyl)piperidine scaffolds. nih.gov
Stereochemical Influences of Piperidine Ring Conformation on Bioactivity
The three-dimensional structure of a molecule is paramount for its interaction with a biological target. The piperidine ring is not planar and typically adopts a stable "chair" conformation. Substituents on the ring can exist in either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position, and this orientation can dramatically affect bioactivity.
Stereochemistry becomes particularly important when chiral centers are present. The introduction of substituents on the piperidine ring can create stereoisomers (enantiomers or diastereomers) that may have vastly different pharmacological activities and potencies. This is because biological receptors are themselves chiral, and they will interact differently with each stereoisomer.
For instance, studies on rigid congeners of phenylpiperidines revealed that the trans isomers displayed a pharmacological profile similar to flexible analogues, whereas the corresponding cis isomers were inactive in vivo. nih.gov This demonstrates that the relative orientation of different parts of the molecule is critical for activity. The importance of stereochemistry is a well-established principle in medicinal chemistry, where often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to side effects.
Therefore, an in-depth SAR study of this compound analogues must consider:
Ring Conformation: The preferred chair conformation and the equatorial/axial orientation of the aryl group.
Chirality: If substituents are added to the piperidine ring, the synthesis of individual stereoisomers and their separate biological evaluation is necessary to determine which configuration is optimal for activity.
Development of SAR Models to Guide Rational Design of New Analogues
As SAR data is accumulated, it can be used to develop computational models that quantitatively describe the relationship between a molecule's structure and its biological activity. These Quantitative Structure-Activity Relationship (QSAR) models are powerful tools for guiding the rational design of new, more potent analogues.
QSAR models use statistical methods to correlate variations in physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) with changes in biological activity. mdpi.com For example, a model might reveal that potency is positively correlated with the lipophilicity of the N-substituent and negatively correlated with the steric bulk of the aryl ring's meta-substituent.
More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA), generate models based on the 3D shape and electrostatic fields of the molecules. These models can produce contour maps that visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, providing direct visual cues for drug design.
The development of a robust QSAR model for this compound analogues would enable researchers to:
Predict the biological activity of virtual, not-yet-synthesized compounds.
Prioritize the synthesis of analogues that are predicted to have the highest potency.
Gain deeper insight into the molecular features required for optimal interaction with the biological target.
By integrating systematic synthesis, biological testing, and computational modeling, a comprehensive understanding of the SAR for this class of compounds can be achieved, accelerating the discovery of optimized therapeutic agents.
Analytical Method Development for 1 3 Methoxy 4 Nitrophenyl Piperidine and Its Derivatives
Chromatographic Techniques for Purity Assessment, Quantification, and Separation
Chromatographic methods are essential for the analysis of pharmaceutical compounds and intermediates like 1-(3-Methoxy-4-nitrophenyl)piperidine. These techniques are crucial for determining the purity of synthesized batches, quantifying the compound in various matrices, and separating it from impurities, starting materials, and byproducts.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (e.g., UV)
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds. For this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach due to the compound's moderate polarity.
Purity Assessment and Quantification: A typical RP-HPLC method would utilize a C18 column, which separates compounds based on their hydrophobicity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of the main compound from impurities with different polarities.
Detection: The presence of the nitroaromatic chromophore in this compound makes it highly suitable for UV-Vis detection. libretexts.org The nitro group and the aromatic ring create a conjugated system that absorbs strongly in the UV region, typically between 254 nm and 400 nm. This allows for sensitive and selective detection. A Diode Array Detector (DAD) or Photo Diode Array (PDA) detector can be used to acquire the full UV spectrum of the peak, which aids in peak identification and purity assessment by comparing the spectra across the peak. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentration, allowing for the precise determination of the compound's amount in a sample.
The following table outlines a hypothetical set of starting parameters for an HPLC-UV method for the analysis of this compound.
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 30% B, increase to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm (or optimized wavelength based on UV scan) |
Mass Spectrometric Characterization, Including Challenges and Solutions for Ionization
Mass spectrometry (MS) is a powerful tool for the structural elucidation and confirmation of compounds like this compound. nih.gov It provides information about the molecular weight and fragmentation pattern, which serves as a molecular fingerprint.
Characterization and Fragmentation: When coupled with a chromatographic technique like HPLC (LC-MS) or gas chromatography (GC-MS), MS can provide detailed structural information. In Electron Ionization (EI), a common technique in GC-MS, the molecule is expected to show a molecular ion peak (M+). Key fragmentation pathways for piperidine (B6355638) derivatives often involve the cleavage of the piperidine ring. nist.gov For this specific compound, fragmentation could include the loss of the nitro group (-NO2), the methoxy (B1213986) group (-OCH3), or cleavage at the C-N bond connecting the piperidine and phenyl rings.
Electrospray ionization (ESI) is typically used for LC-MS. In positive ion mode ESI (+ESI), the compound would be detected as the protonated molecule [M+H]+. Tandem MS (MS/MS) experiments on this precursor ion can induce fragmentation, revealing structural details.
Challenges and Solutions for Ionization: Nitroaromatic compounds can present challenges during mass spectrometric analysis. nih.gov
Ionization Efficiency: The ionization efficiency of nitroaromatics in ESI can be variable and sometimes poor. nih.gov Negative chemical ionization (NCI) can be a more sensitive alternative for nitro-containing compounds, as the electronegative nitro group readily captures electrons to form a stable molecular anion [M]- or related adducts. mdpi.com
Fragmentation: The expulsion of neutral molecules like NO and NO2 is a common fragmentation pathway for nitroaromatics, leading to distonic radical anions. nih.gov The presence of the methoxy group and the piperidine ring introduces additional fragmentation pathways, which can lead to complex mass spectra. High-resolution mass spectrometry (HRMS) is invaluable for determining the exact elemental composition of the parent ion and its fragments, aiding in their unambiguous identification.
The table below lists some of the expected ion fragments for this compound in a mass spectrometer.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Identity | Ionization Mode |
|---|---|---|
| 253 | [M+H]+ (Protonated Molecule) | Positive ESI |
| 252 | [M]+• (Molecular Ion) | EI |
| 222 | [M-OCH3]+ | EI / ESI-MS/MS |
| 206 | [M-NO2]+ | EI / ESI-MS/MS |
| 167 | [C7H7O3N]+• (Nitromethoxyphenyl fragment) | EI |
| 84 | [C5H10N]+ (Piperidinyl cation) | EI / ESI-MS/MS |
Derivatization Approaches for Enhanced Sensitivity and Specificity in Analytical Assays
While this compound has a strong UV chromophore, derivatization may still be employed to enhance detection sensitivity, particularly for trace-level analysis, or to improve chromatographic properties. rsc.org Derivatization modifies the structure of the analyte by introducing a new functional group, often one with superior detection characteristics. nih.gov
The target for derivatization in this molecule is the secondary amine of the piperidine ring. Aliphatic amines often lack strong UV absorption or fluorescence, but in this case, the goal would be to introduce a tag that provides even greater sensitivity or allows for a different mode of detection, such as fluorescence. sigmaaldrich.com
Common Derivatization Strategies: Pre-column derivatization, where the reaction occurs before injection into the HPLC system, is a common approach. thermofisher.com Several reagents are available for derivatizing secondary amines:
Dansyl Chloride (DNS-Cl): Reacts with secondary amines to produce highly fluorescent derivatives, enabling detection at very low concentrations with a fluorescence detector (FLD). libretexts.org
9-Fluorenylmethyl Chloroformate (FMOC-Cl): Another widely used reagent that forms stable, fluorescent derivatives with secondary amines. thermofisher.comresearchgate.net
4-Chloro-7-nitrobenzofuran (NBD-Cl): This reagent reacts with piperazine (B1678402), a related cyclic diamine, to form a stable, UV-active derivative, suggesting it could be applicable to piperidine as well. researchgate.net
4-Toluenesulfonyl Chloride: Has been successfully used for the derivatization of piperidine for RP-HPLC-UV analysis, significantly enhancing its detectability. nih.gov
The choice of derivatization reagent depends on the analytical goal, the sample matrix, and the available instrumentation. The reaction conditions, such as pH, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization. rsc.org
This table summarizes potential derivatization reagents for the piperidine nitrogen in the target compound and their benefits.
| Derivatization Reagent | Abbreviation | Benefit | Detection Mode |
|---|---|---|---|
| Dansyl Chloride | DNS-Cl | Forms highly fluorescent derivatives | Fluorescence (FLD) |
| 9-Fluorenylmethyl Chloroformate | FMOC-Cl | Forms stable and fluorescent derivatives | Fluorescence (FLD) |
| 4-Toluenesulfonyl Chloride | - | Enhances UV absorption and chromatographic retention | UV |
| 4-Chloro-7-nitrobenzofuran | NBD-Cl | Forms stable, strongly UV-absorbing derivative | UV |
Q & A
Q. What are the optimal synthetic routes for 1-(3-Methoxy-4-nitrophenyl)piperidine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions. A reported route starts with nitration of 3-methoxyphenol to form 3-methoxy-4-nitrophenol, followed by alkylation with a piperidine derivative. Key optimization steps include:
- Catalyst Selection: Use palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions to enhance regioselectivity.
- Temperature Control: Maintain reactions at 60–80°C to balance reaction rate and byproduct suppression.
- Solvent System: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of nitroaromatic intermediates.
For example, in the synthesis of a related morpholine derivative (4-(1-(3-Methoxy-4-nitrophenyl)piperidin-4-yl)morpholine), yields of ~65% were achieved using reductive amination under hydrogenation conditions .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C-NMR: Key signals include:
- Mass Spectrometry (HR-MS): Exact mass calculations (e.g., [M+H]⁺ = 336.1924 for a derivative) confirm molecular formula .
- IR Spectroscopy: Strong NO₂ stretching bands near 1520 cm⁻¹ and 1350 cm⁻¹ .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) can:
- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Calculate HOMO-LUMO gaps to predict charge-transfer interactions. For example, exact-exchange terms in DFT improve accuracy for nitroaromatic systems, reducing average deviations in thermochemical predictions to ±2.4 kcal/mol .
- Simulate UV-Vis spectra by modeling electronic transitions, aiding in photochemical studies .
Q. How do structural modifications (e.g., substituent position) affect the compound’s pharmacological activity?
Methodological Answer:
- Bioisosteric Replacement: Replace the nitro group with a trifluoromethyl group to enhance metabolic stability (see for analogous piperidine derivatives).
- Pharmacophore Mapping: Use X-ray crystallography or docking studies to assess binding to targets like GPCRs or kinases. For instance, 3-methoxy-4-nitrophenyl groups in related compounds show affinity for dopamine receptors .
- SAR Studies: Compare activity of ortho- vs. para-substituted nitro groups; para-substitution often improves solubility but reduces receptor binding .
Q. What experimental strategies resolve contradictions in reported biological data (e.g., receptor binding vs. functional assays)?
Methodological Answer:
- Orthogonal Assays: Validate receptor binding (radioligand displacement) with functional assays (cAMP inhibition) to distinguish antagonism vs. inverse agonism.
- Control for Metabolites: Use LC-MS to verify compound stability in assay media, as nitro groups may degrade under physiological conditions .
- Species-Specific Effects: Test human vs. rodent receptor isoforms to address interspecies variability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution: Use chiral auxiliaries (e.g., (S)-1,3-dimethyl-4-piperidone derivatives) or asymmetric catalysis (e.g., Rh-catalyzed hydrogenation) .
- Process Optimization: Monitor enantiomeric excess (ee) via chiral HPLC. For example, a patent reported >98% ee for a piperidine intermediate using immobilized lipases .
Q. How can kinetic studies elucidate degradation pathways under physiological conditions?
Methodological Answer:
- pH-Rate Profiling: Measure degradation rates in buffers (pH 1–10) to identify acid/base-catalyzed hydrolysis.
- Mass Balance Studies: Track nitro group reduction products (e.g., amine derivatives) via LC-MS/MS .
- Accelerated Stability Testing: Use Arrhenius plots to predict shelf-life at 25°C from data at 40–60°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
